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Compound Name: 2-Thiophenecarboxylic acid

Cat. No.: B147515 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Thiophenecarboxylic acid, a sulfur-containing heterocyclic compound, and its derivatives

represent a versatile class of molecules with significant applications across various scientific

disciplines, particularly in medicinal chemistry and materials science.[1] The thiophene ring

system is a bioisostere of the benzene ring and is a privileged scaffold in drug discovery,

contributing to a wide range of pharmacological activities. This technical guide provides a

comprehensive overview of 2-thiophenecarboxylic acid, detailing its chemical and physical

properties, synthesis methodologies, and the diverse applications of its derivatives, with a

focus on their biological activities and mechanisms of action.

Core Compound: 2-Thiophenecarboxylic Acid
2-Thiophenecarboxylic acid (2-TCA) is a stable, crystalline solid that serves as a

fundamental building block for the synthesis of a multitude of derivatives.[2][3]

Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-thiophenecarboxylic acid is

presented in Table 1.
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Property Value Reference

Molecular Formula C₅H₄O₂S [3][4]

Molecular Weight 128.15 g/mol [3][4]

CAS Number 527-72-0 [2][3]

Appearance
White to light yellow crystalline

powder
[2]

Melting Point 125-127 °C [3]

Boiling Point 260 °C [3]

Water Solubility Slightly soluble [2]

logP (octanol/water) 1.446 [5]

pKa 3.5

Table 1: Physicochemical Properties of 2-Thiophenecarboxylic Acid

Synthesis of 2-Thiophenecarboxylic Acid and Key
Derivatives
The synthesis of 2-thiophenecarboxylic acid and its primary derivatives, such as amides,

esters, and hydrazides, can be achieved through various established synthetic routes.

Synthesis of 2-Thiophenecarboxylic Acid
One common method for the preparation of 2-thiophenecarboxylic acid is the oxidation of 2-

acetylthiophene.[2]

Experimental Protocol: Oxidation of 2-Acetylthiophene

Reaction Setup: In a reaction vessel equipped with a stirrer and a thermometer, dissolve 2-

acetylthiophene in a suitable solvent such as acetic acid.

Oxidation: Add an oxidizing agent, such as sodium hypochlorite solution (bleach), dropwise

to the solution while maintaining the temperature below 40°C.
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Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

Work-up: Once the reaction is complete, quench the excess oxidizing agent with a reducing

agent like sodium bisulfite.

Isolation: Acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the 2-
thiophenecarboxylic acid.

Purification: Filter the precipitate, wash with cold water, and recrystallize from a suitable

solvent (e.g., water or ethanol) to obtain the pure product.

Synthesis of 2-Thiophenecarboxamides
2-Thiophenecarboxamides are typically synthesized by the reaction of 2-thiophenecarboxylic
acid with an appropriate amine in the presence of a coupling agent.

Experimental Protocol: Amide Synthesis using a Coupling Agent

Activation: Dissolve 2-thiophenecarboxylic acid in a suitable aprotic solvent (e.g.,

dichloromethane or DMF). Add a coupling agent such as N,N'-dicyclohexylcarbodiimide

(DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate) (HATU) and an amine base like triethylamine.

Amine Addition: To the activated acid, add the desired primary or secondary amine.

Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as

monitored by TLC.

Work-up: Filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used). Wash the

organic layer with dilute acid, dilute base, and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under

reduced pressure, and purify the crude product by column chromatography or

recrystallization.

Synthesis of 2-Thiophenecarboxylic Acid Esters
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Esterification of 2-thiophenecarboxylic acid is commonly achieved by reacting the acid with

an alcohol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

Reaction Setup: In a round-bottom flask, combine 2-thiophenecarboxylic acid and an

excess of the desired alcohol (e.g., methanol or ethanol).

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic

acid.

Reaction: Heat the mixture to reflux for several hours. Monitor the reaction by TLC.

Work-up: After cooling, remove the excess alcohol under reduced pressure. Dissolve the

residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium

bicarbonate solution and brine.

Purification: Dry the organic layer, concentrate, and purify the resulting ester by distillation or

column chromatography.

Synthesis of 2-Thiophenecarbohydrazides
2-Thiophenecarbohydrazides are valuable intermediates in the synthesis of various

heterocyclic compounds and are typically prepared from the corresponding esters.

Experimental Protocol: Hydrazinolysis of Esters

Reaction Setup: Dissolve the 2-thiophenecarboxylic acid ester in a suitable solvent like

ethanol.

Hydrazine Addition: Add hydrazine hydrate to the solution.

Reaction: Heat the reaction mixture to reflux for several hours until the starting ester is

consumed (monitored by TLC).

Isolation: Cool the reaction mixture to room temperature. The product, 2-

thiophenecarbohydrazide, will often precipitate out of the solution.
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Purification: Collect the solid by filtration, wash with a cold solvent (e.g., ethanol), and dry to

obtain the pure hydrazide.

Biologically Active Derivatives and Their
Applications
Derivatives of 2-thiophenecarboxylic acid have demonstrated a broad spectrum of biological

activities, making them promising candidates for drug development.

Antimicrobial and Antifungal Activity
Numerous studies have reported the potent antimicrobial and antifungal properties of 2-
thiophenecarboxylic acid derivatives. The mechanism of action for some of these

compounds involves the disruption of the microbial cell membrane.

Below is a logical workflow for the initial screening and characterization of antimicrobial

thiophene derivatives.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b147515?utm_src=pdf-body
https://www.benchchem.com/product/b147515?utm_src=pdf-body
https://www.benchchem.com/product/b147515?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147515?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of
2-Thiophenecarboxylic

Acid Derivatives

Primary Screening:
Disk Diffusion Assay

Test Compounds

Quantitative Analysis:
Broth Microdilution (MIC)

Active Compounds

Mechanism of Action Studies:
Membrane Permeability Assay

Potent Compounds

Lead Compound
Identification

Characterized Leads

Click to download full resolution via product page

Caption: Workflow for antimicrobial screening of thiophene derivatives.

A selection of 2-thiophenecarboxylic acid derivatives with reported antimicrobial activity is

presented in Table 2.
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Derivative Class Organism MIC (µg/mL) Reference

Thiophene

carboxamide

Staphylococcus

aureus
16-64 [6]

Thiophene

carboxamide
Escherichia coli 32-64 [6]

Thiophene-based

heterocycle

Acinetobacter

baumannii
16-32 [7]

Thiophene-based

heterocycle
Escherichia coli 8-32 [7]

Table 2: Antimicrobial Activity of Selected 2-Thiophenecarboxylic Acid Derivatives

Anti-inflammatory Activity: COX Inhibition
Certain derivatives of 2-thiophenecarboxylic acid have been investigated as inhibitors of

cyclooxygenase (COX) enzymes, which are key targets in the development of anti-

inflammatory drugs. The non-steroidal anti-inflammatory drug (NSAID) Suprofen is a notable

example.

The general signaling pathway involving COX enzymes and the action of inhibitors is depicted

below.
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Caption: COX inhibition by 2-thiophenecarboxylic acid derivatives.

Quantitative data for the COX-inhibitory activity of selected derivatives are provided in Table 3.

Derivative Target IC₅₀ (µM) Reference

2-Benzamido-5-ethyl-

N-(4-

fluorophenyl)thiophen

e-3-carboxamide

COX-2 0.29

Thioester derivative of

NSAID
COX-2 0.20 - 0.69 [8]

Phenolcarboxylic

acids
COX-2 50% inhibition [9]

Table 3: COX-Inhibitory Activity of 2-Thiophenecarboxylic Acid Derivatives

Anticancer Activity
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Thiophene carboxamide derivatives have emerged as a promising class of anticancer agents.

[10][11][12] Their mechanisms of action are often multifaceted, involving the induction of

apoptosis through caspase activation, disruption of mitochondrial membrane potential, and

interaction with key cellular targets like tubulin.[11][12]

The signaling cascade leading to apoptosis initiated by some thiophene derivatives is

illustrated below.

Thiophene Carboxamide
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Caption: Apoptosis induction by a thiophene carboxamide derivative.

Some thiophene derivatives also act as biomimetics of Combretastatin A-4 (CA-4), a potent

anticancer agent that targets tubulin polymerization.[12] By binding to the colchicine-binding

site on tubulin, these derivatives disrupt microtubule dynamics, leading to cell cycle arrest and

apoptosis.[12][13]
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The cytotoxic activity of several thiophene carboxamide derivatives against various cancer cell

lines is summarized in Table 4.

Derivative Cell Line IC₅₀ (µM) Reference

Thiophene

carboxamide 2b
Hep3B 5.46 [12][13]

Thiophene

carboxamide 2e
Hep3B 12.58 [12][13]

2-Bromo-5-(2-

methylphenyl)thiophe

ne (BMPT)

HepG2, Caco-2 Low µM range [10]

Oxime functionalized

thiophene
MCF-7 0.28 [10]

Table 4: Anticancer Activity of Selected 2-Thiophenecarboxylic Acid Derivatives

Other Applications
Beyond their therapeutic potential, derivatives of 2-thiophenecarboxylic acid are utilized in

materials science as building blocks for conductive polymers and organic semiconductors.[14]

They also find application in the agrochemical industry as herbicides and fungicides.

Conclusion
2-Thiophenecarboxylic acid and its derivatives constitute a rich and diverse family of

chemical compounds with significant scientific and commercial value. Their versatile synthesis

and wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer

properties, underscore their importance in drug discovery and development. The continued

exploration of this chemical space is likely to yield novel therapeutic agents and advanced

materials with improved efficacy and functionality. This guide provides a foundational

understanding for researchers and scientists to further investigate and harness the potential of

these remarkable molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b147515#2-thiophenecarboxylic-acid-and-its-
derivatives-overview]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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